molecular formula C7H9N3O2 B2734858 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421469-43-3

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2734858
CAS No.: 1421469-43-3
M. Wt: 167.168
InChI Key: JSRLQVXMUMGTLL-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a phosphodiesterase 4B (PDE4B) inhibitor . The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the reaction of a pyrazole derivative with an oxirane compound, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is unique due to its specific inhibition of PDE4B, which distinguishes it from other similar compounds. Its ability to modulate the cAMP pathway makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRLQVXMUMGTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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